molecular formula C4H8Br2 B1585101 1,3-Dibromo-2-methylpropane CAS No. 28148-04-1

1,3-Dibromo-2-methylpropane

Cat. No. B1585101
CAS RN: 28148-04-1
M. Wt: 215.91 g/mol
InChI Key: SMGXHVWYXQYMNN-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-methylpropane is a chemical compound with the molecular formula C4H8Br2 . It is also known by its IUPAC name as 1,2-dibromo-2-methylpropane .


Synthesis Analysis

1,3-Dibromo-2-methylpropane can be synthesized through selective halogen exchange reactions with BiCl3 . Another method for its synthesis is by double elimination from a dihaloalkane . A reaction between 2-Bromo-2-methylpropane and sodium hydroxide can also result in the formation of this compound .


Molecular Structure Analysis

The molecular weight of 1,3-Dibromo-2-methylpropane is 215.92 . Its structure can be represented by the InChI code: 1S/C4H8Br2/c1-4(2,6)3-5/h3H2,1-2H3 .


Chemical Reactions Analysis

One of the chemical reactions involving 1,3-Dibromo-2-methylpropane is the Friedel-Crafts alkylation, where bromomethane adds to the secondary carbon of 2-bromopropane, forming 1,2-dibromo-2-methylpropane . Another reaction is the double elimination from a dihaloalkane, which results in the formation of an alkyne .


Physical And Chemical Properties Analysis

1,3-Dibromo-2-methylpropane is a liquid at room temperature . It has a density of 1.75 g/mL at 25 °C . The compound has a vapor density of 7.5 (vs air), a vapor pressure of 15 mmHg at 20 °C, and a refractive index of n20/D 1.5093 .

Scientific Research Applications

Thermochemistry

  • Enthalpy of Formation : A study by Sunner and Wulff (1974) investigated the enthalpy of formation of 1,2-dibromo-2-methylpropane, which can provide insights into the thermochemical properties of similar brominated compounds, including 1,3-Dibromo-2-methylpropane. This research contributes to understanding the energy aspects of such compounds (Sunner & Wulff, 1974).

Spectroscopy and Molecular Motion

  • Microwave and Far Infra-red Spectra : Larkin and Evans (1974) analyzed the microwave and far infra-red spectra of 1,2-dibromo-2-methylpropane. Their research provides insights into the molecular motion and absorptive properties of brominated compounds, which can be relevant for 1,3-Dibromo-2-methylpropane (Larkin & Evans, 1974).

Vibrational Analysis

  • Vibrational Spectra : Crowder and Richardson (1982) conducted a vibrational analysis of 1,2-dichloro-2-methylpropane and 1,2-dibromo-2-methylpropane. Their findings on the vibrational spectra of these compounds can be extrapolated to understand similar properties in 1,3-Dibromo-2-methylpropane (Crowder & Richardson, 1982).

Genetic Toxicity

  • Genetic Toxicity Study : Mc Kee, Phillips, and Traul (1987) examined the genetic toxicity of 1,2-dibromo-3-chloro-2-methylpropane. Although this study does not directly involve 1,3-Dibromo-2-methylpropane, it provides valuable information about the genetic impacts of structurally related brominated compounds (Mc Kee, Phillips, & Traul, 1987).

Molecular Docking and Anticancer Studies

  • Anticancer and Molecular Docking Studies : Research by Pavitha et al. (2017) on novel compounds related to 2-methylpropane-1,3-diol includes molecular docking and anticancer activity studies. This research could provide a framework for similar studies on 1,3-Dibromo-2-methylpropane (Pavitha et al., 2017).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, carcinogenicity, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Relevant Papers There are several papers and documents related to 1,3-Dibromo-2-methylpropane. These include studies on its synthesis, properties, and potential applications . Further analysis of these papers could provide more detailed information on this compound.

properties

IUPAC Name

1,3-dibromo-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Br2/c1-4(2-5)3-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGXHVWYXQYMNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182419
Record name 1,3-Dibromoisobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-2-methylpropane

CAS RN

28148-04-1
Record name 1,3-Dibromoisobutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028148041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dibromoisobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dibromo-2-methylpropane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
ERA Oderinde - 1976 - search.proquest.com
The vapour phase bromination of 2-methylpropane,(CH3) 3CH,(1 to 13 molecular proportions of elemental bromine) in the presence of nitrogen as a diluent and at temperatures in the …
Number of citations: 0 search.proquest.com
A Westerbeek, JGE van Leeuwen, W Szymański… - Tetrahedron, 2012 - Elsevier
Six different bacterial haloalkane dehalogenases were recombinantly produced in Escherichia coli, purified, and used to catalyse the conversion of prochiral short-chain dihaloalkanes …
Number of citations: 18 www.sciencedirect.com
WM Schubert, SM Leahy Jr - Journal of the American Chemical …, 1957 - ACS Publications
Eight 1, 3-dihalides of type I were treated with sodium iodide in dimethylformamide or acetamide at temperatures ranging from 120 to 170. Six of these dihalides showed the …
Number of citations: 23 pubs.acs.org
JF Bunnett, EW Garbisch Jr… - Journal of the American …, 1957 - ACS Publications
Rates of condensation of nine l-substituted-2, 4-dinitrobenzenes with piperidine in methanol to form 2, 4-dinitrophenylpiperidine (II) have been measured. Three substituents, fluorine, …
Number of citations: 277 pubs.acs.org
M Talebi, RA Patil, LM Sidisky, A Berthod… - Analytica Chimica …, 2018 - Elsevier
Dicationic ionic liquids (DILs) are more and more accepted as a new class of high temperature and polar stationary phases for gas chromatography (GC). This study deals with the effect …
Number of citations: 26 www.sciencedirect.com
K Utimoto, M Tamura, K Sisido - Tetrahedron, 1973 - Elsevier
Number of citations: 131 www.sciencedirect.com
K Tsutsui, K Takimiya, Y Aso, T Otsubo - Tetrahedron letters, 1997 - Elsevier
The title (propyleneditelluro)tetrahiafulvalenes have been synthesized as the first examples of tellurocycle-fused TTF donors. They demonstrated characteristic multi-redox behavior due …
Number of citations: 9 www.sciencedirect.com
S Sun, P Akkapeddi, MC Marques… - Organic & …, 2019 - pubs.rsc.org
Monoclonal antibodies have emerged as an important class of therapeutics in oncological and autoimmune diseases due to their several attractive properties, such as high binding …
Number of citations: 19 pubs.rsc.org
CL Yaws - 2015 - books.google.com
Increased to include over 25,000 organic and inorganic compounds, The Yaws Handbook of Vapor Pressure: Antoine Coefficients, Second Edition delivers the most comprehensive …
Number of citations: 321 books.google.com
T Harit, H Abouloifa, M Tillard, D Eddike… - Journal of Molecular …, 2018 - Elsevier
The synthesis of new bipyrazolic ligands functionalized by carboxyl groups, namely 3-Bis(3′-carboxyl-5′-methyl-l'-pyrazolyl) propan-2-ol (L 1 ) and 1,3-Bis(3′-carboxyl-5′-methyl-l '-…
Number of citations: 13 www.sciencedirect.com

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